

Technical Guide: Spectroscopic Profiling of 2-Nitro-5-(trifluoromethoxy)phenol

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Compound of Interest

Compound Name: 2-Nitro-5-(trifluoromethoxy)phenol

CAS No.: 1197236-32-0

Cat. No.: B2766307

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CAS Registry Number: 1197236-32-0 Molecular Formula:

Molecular Weight: 223.11 g/mol

Executive Summary & Structural Logic

This compound presents a unique spectroscopic challenge due to the interplay between the strongly electron-withdrawing nitro group (

) and the trifluoromethoxy group (

).

- **Electronic Environment:** The phenol ring is highly deactivated. The 2-nitro group creates a strong deshielding cone at the C3 position, while the 5-trifluoromethoxy group exerts an inductive withdrawing effect, influencing the chemical shifts of H4 and H6.
- **Intramolecular Bonding:** A critical diagnostic feature is the intramolecular hydrogen bond between the hydroxyl proton and the ortho-nitro oxygen. This locks the conformation and shifts the

signal significantly downfield in

NMR.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation patterns to verify the trifluoromethoxy substituent.

Ionization Strategy

- Method: Electrospray Ionization (ESI) in Negative Mode () is preferred due to the acidic phenolic proton.
- GC-MS (EI): Feasible, but derivatization (e.g., TMS) is recommended to improve volatility and peak shape.

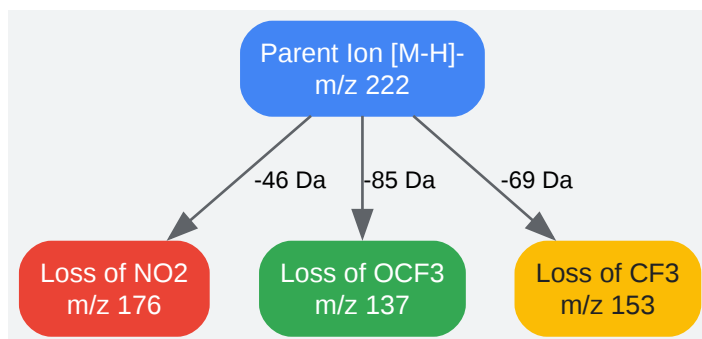
Diagnostic Fragmentation (ESI- Negative Mode)

The parent ion is expected at m/z 222.

m/z (approx)	Fragment Identity	Mechanism
222		Deprotonation of Phenol
176		Loss of Nitro group (46 Da)
153		Loss of Trifluoromethyl radical (69 Da)
137		Loss of Trifluoromethoxy group (85 Da)

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.



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Caption: ESI(-) Fragmentation logic showing primary neutral losses characteristic of nitro-trifluoromethoxy phenols.

Vibrational Spectroscopy (IR)

Objective: Identify functional groups and confirm the ortho-nitro phenol motif.

Key Diagnostic Bands (ATR-FTIR)

Frequency ()	Assignment	Notes
3200 – 3500	O-H Stretch	Broad/Weak. The intramolecular H-bond to the group often broadens this peak significantly, sometimes shifting it below 3200.
1530 – 1550	Asymmetric	Strong, characteristic nitro band.
1340 – 1360	Symmetric	Strong companion band to the asymmetric stretch.
1150 – 1250	C-F Stretch	Multiple strong bands due to the group.
1200 – 1230	C-O-C Stretch	Aryl ether stretch of the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Architecture

Objective: Definitive structural elucidation. The following data represents the expected chemical shifts based on substituent additivity rules (Silverstein/Pretsch) for this specific substitution pattern.

NMR (Proton)

Solvent: DMSO-

(Preferred to observe the labile OH proton).

- Coupling Logic:

- H3: Ortho to
 , Meta to
 .
- H4: Ortho to
 , Meta to
 .
- H6: Ortho to
 , Ortho to
 .
- Note: H3 and H4 are vicinal (ortho coupling). H4 and H6 are meta.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Justification
OH	11.0 – 11.5	Broad Singlet	-	Deshielded by H-bond with 2- .
H3	8.15 – 8.25	Doublet (d)		Strongly deshielded by ortho- .
H4	7.40 – 7.50	dd		Coupled to H3 (ortho) and H6 (meta).
H6	7.10 – 7.20	Doublet (d)		Shielded by ortho-OH, but withdrawn by .

NMR (Carbon)

Key Feature: The trifluoromethoxy carbon appears as a quartet due to C-F coupling.

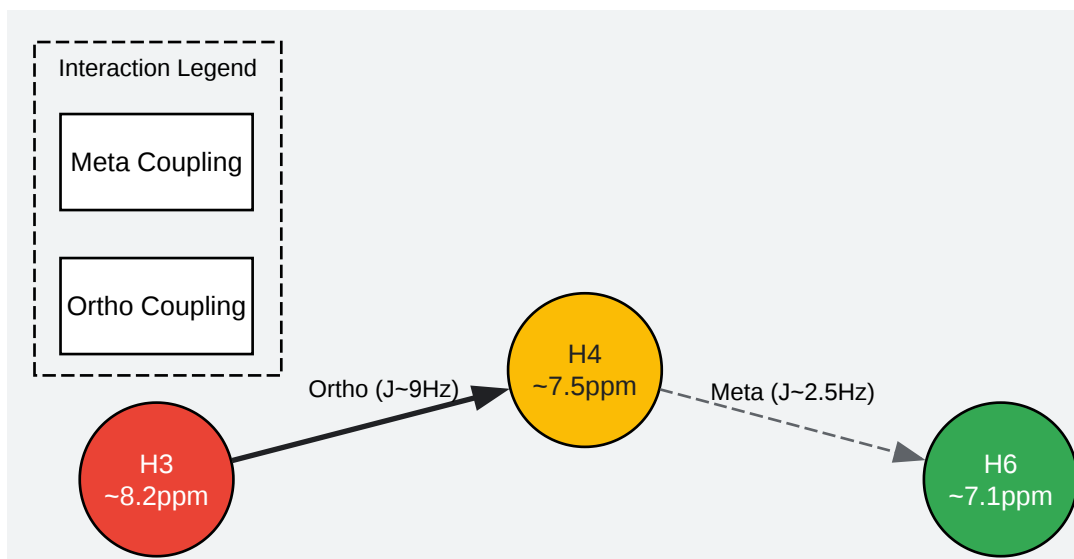
Carbon	Shift (ppm)	Type	Notes
C-OH (C1)	152.0 – 155.0	Quaternary	Deshielded by oxygen.
C-NO ₂ (C2)	135.0 – 138.0	Quaternary	
C-OCF ₃ (C5)	140.0 – 142.0	Quaternary	Attached to oxygen.
-OCF ₃	119.0 – 121.0	Quartet	Hz. Distinctive signal.
Ar-CH	110.0 – 130.0	CH	Signals for C3, C4, C6.

NMR (Fluorine)

- Signal: Singlet (s).
- Shift: -57.0 to -59.0 ppm.
- Note: This range is diagnostic for Aryl-trifluoromethoxy groups (distinct from Aryl-trifluoromethyl, which appears around -63 ppm).

NMR Coupling Network Diagram

This diagram visualizes the scalar couplings required to confirm the regioisomerism (2,5-substitution).



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Caption: 1H-1H Coupling network. H3-H4 ortho coupling is the dominant feature confirming the 3,4-proton adjacency.

Experimental Protocols

Sample Preparation for NMR

To ensure the observation of the exchangeable phenolic proton, strict anhydrous conditions are recommended.

- Solvent Selection: Use DMSO-

(99.9% D) stored over molecular sieves.

may lead to broadening of the OH peak or loss of the signal due to exchange if not dry.

- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

- Acquisition:

- Run a standard proton scan (16 scans).[1]

- If OH is not visible, add a drop of

and check for the disappearance of a peak (exchange experiment).

Quality Control Criteria

Before using this material in synthesis, verify:

- Appearance: Yellow to orange solid (characteristic of nitrophenols).
- ¹⁹F Purity: A single sharp singlet at -58 ppm. Any minor peaks suggest regioisomers (e.g., 4-OCF₃ isomer).
- Melting Point: Expected range 50–55 °C (Predicted/Analogous).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
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- PubChem. "Compound Summary: **2-Nitro-5-(trifluoromethoxy)phenol**." National Library of Medicine. [Link](#) (Verification of CAS and basic properties).

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Sources

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